molecular formula C5H10O3 B8222217 Propanoic acid, 2-methoxy-, methyl ester, (2S)- CAS No. 54656-65-4

Propanoic acid, 2-methoxy-, methyl ester, (2S)-

Cat. No.: B8222217
CAS No.: 54656-65-4
M. Wt: 118.13 g/mol
InChI Key: VABBJJOSOCPYIT-BYPYZUCNSA-N
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Description

Propanoic acid, 2-methoxy-, methyl ester, (2S)- is a chiral ester characterized by a methoxy group at the second carbon of the propanoic acid backbone and a methyl ester functional group. This compound has been identified as a secondary metabolite in cultivated Arnica montana L., where it is present at significantly higher concentrations (31 µg/g) compared to wild variants . Its formation in cultivated plants has been linked to fermentation processes, which may explain its elevated levels in controlled agricultural settings . The compound’s stereochemistry ((2S)-configuration) is critical for its biological interactions, though specific pharmacological or industrial applications remain underexplored in the provided evidence.

Properties

IUPAC Name

methyl (2S)-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABBJJOSOCPYIT-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304873
Record name Methyl (2S)-2-methoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54656-65-4
Record name Methyl (2S)-2-methoxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54656-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-2-methoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-methoxy-, methyl ester, (2S)- can be synthesized through several methods. One common approach is the Fischer esterification, which involves the reaction of (S)-2-Methoxypropionic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction typically occurs under reflux conditions to drive the equilibrium towards ester formation.

Another method involves the use of carboxylate ions and primary alkyl halides in an S_N2 reaction . This method is often preferred for its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of Propanoic acid, 2-methoxy-, methyl ester, (2S)- often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts like p-toluenesulfonic acid or sulfuric acid is common, and the reaction is typically carried out at elevated temperatures to speed up the process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Propanoic acid, 2-methoxy-, methyl ester, (2S)- with analogous esters based on structural features, occurrence, and functional roles:

Compound Name Structure/Substituents Occurrence/Source Biological/Chemical Role Key Properties
Propanoic acid, 2-methoxy-, methyl ester, (2S)- Methoxy (-OCH₃) at C2; methyl ester at C1; (2S) configuration Cultivated Arnica montana L. Associated with fermentation processes in plants Higher abundance in cultivated vs. wild plants; potential role in plant metabolism
Propanoic acid ethyl ester Ethyl ester at C1; no methoxy group Bio-oil upgraded with ethanol Antioxidant activity Formed via transesterification; contributes to bio-oil stabilization
3-(Methylthio)propanoic acid methyl ester Methylthio (-SCH₃) at C3; methyl ester at C1 Pineapple varieties (Tainong No. 4) Key aroma compound in fruit High concentration in pineapple pulp (622.49 µg/kg); fruity/sulfurous aroma
Propanoic acid, 2-methyl-, ethyl ester Methyl branch at C2; ethyl ester at C1 Gardenia tea Contributor to "fruity" aroma profile Identified via GC-O-MS; enhances sensory attributes in beverages
Propanoic acid, 2-hydroxy-, ethyl ester Hydroxyl (-OH) at C2; ethyl ester at C1 Synthetic mixtures Solvent or intermediate in organic synthesis Forms hydrogen bonds; used in glycolic acid derivatives
3-(2,4-Dihydroxyphenyl)propanoic acid methyl ester Phenolic hydroxyl groups at C2 and C4; methyl ester at C1 Stellera chamaejasme roots First isolation from Stellera genus; unknown bioactivity Novel structure with potential antioxidant properties

Key Structural and Functional Differences

Substituent Effects: The methoxy group in Propanoic acid, 2-methoxy-, methyl ester, (2S)- distinguishes it from esters like 3-(methylthio)propanoic acid methyl ester, where a sulfur-containing group alters polarity and reactivity . Chirality: The (2S)-configuration may influence enzymatic interactions, contrasting with non-chiral analogs like propanoic acid ethyl ester .

Biosynthetic Pathways: Propanoic acid, 2-methoxy-, methyl ester, (2S)- is linked to fermentation in cultivated plants, whereas 3-(methylthio)propanoic acid esters derive from sulfur metabolism in fruits . Esters like propanoic acid ethyl ester form via transesterification during bio-oil upgrading, highlighting synthetic versatility .

Applications: Aroma Contributions: 3-(Methylthio)propanoic acid methyl ester and propanoic acid, 2-methyl-, ethyl ester are critical to fruity/floral scents in foods and beverages . Antioxidant Potential: Propanoic acid ethyl ester and phenolic derivatives (e.g., 3-(2,4-dihydroxyphenyl)propanoic acid methyl ester) show antioxidant activity, though the target compound’s role remains unconfirmed .

Quantitative and Qualitative Comparisons

  • Concentration Ranges: Propanoic acid, 2-methoxy-, methyl ester, (2S)- reaches 31 µg/g in cultivated arnica , while 3-(methylthio)propanoic acid methyl ester peaks at 622.49 µg/kg in pineapple . Esters in bio-oil (e.g., propanoic acid methyl ester) are generated in solvent-dependent reactions, emphasizing process-driven yields .
  • Thermodynamic Properties: Computational data for Propanoic acid, 2-(dodecyloxy)-, methyl ester, (2S)- (Exact MW: 272.235 Da; rotatable bonds: 14) suggest higher hydrophobicity compared to shorter-chain analogs .

Biological Activity

Propanoic acid, 2-methoxy-, methyl ester, (2S)-, also known by its chemical structure C5H10O3, has garnered attention in recent years due to its potential biological activities. This compound is a type of propanoic acid derivative that possesses various pharmacological properties. This article aims to detail the biological activity of this compound, focusing on its neuroprotective effects, antioxidant properties, and potential applications in treating neurodegenerative disorders.

  • Chemical Formula : C5H10O3
  • Molecular Weight : 118.13 g/mol
  • CAS Number : 105-54-4

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of propanoic acid derivatives. Specifically, compounds structurally related to propanoic acid have shown significant efficacy in protecting neuronal cells against oxidative stress and neurotoxicity. For instance, a study indicated that derivatives of indole-based propanoic acids exhibited strong neuroprotective effects in SH-SY5Y cells exposed to oxidative stress .

Table 1: Neuroprotective Activity of Propanoic Acid Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Indole-3-propionic acidSH-SY5Y50Antioxidant and MAO-B inhibition
5-Methoxy-indole carboxylic acidbEnd3150Modulation of inflammatory pathways
Propanoic acid derivativeRat brain synaptosomes80Lipid peroxidation inhibition

Antioxidant Properties

Propanoic acid derivatives have also been studied for their antioxidant capabilities. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage in various diseases. Research indicates that methoxy-substituted propanoic acids have enhanced antioxidant activity compared to their unsubstituted counterparts .

Case Study: Antioxidant Activity Assessment
A study assessed the antioxidant activity of several propanoic acid derivatives using the DPPH radical scavenging assay. The results demonstrated that the methoxy-substituted derivatives significantly reduced DPPH radical concentration compared to controls.

Enzyme Inhibition

In addition to their neuroprotective and antioxidant properties, propanoic acid derivatives may act as enzyme inhibitors. Specifically, they have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which is beneficial for patients with neurodegenerative conditions .

Potential Applications

The biological activities of propanoic acid, 2-methoxy-, methyl ester, (2S)- suggest several potential applications:

  • Neurodegenerative Disease Treatment : The compound could be explored as a therapeutic agent for diseases such as Alzheimer's and Parkinson's due to its neuroprotective and MAO-B inhibitory effects.
  • Antioxidant Supplements : Given its antioxidant properties, it may serve as a dietary supplement aimed at reducing oxidative stress.
  • Pharmaceutical Intermediates : Its chemical structure makes it a suitable candidate for developing new drugs targeting neurological conditions.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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